![molecular formula C17H18N2O4 B188346 Dimethyl 5,5'-methylenedianthranilate CAS No. 31383-81-0](/img/structure/B188346.png)
Dimethyl 5,5'-methylenedianthranilate
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Overview
Description
Dimethyl 5,5'-methylenedianthranilate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. It is a yellowish crystalline powder that is soluble in organic solvents and has a characteristic odor.
Scientific Research Applications
Neuroprotective Properties
Dimethyl sulfoxide (DMSO), a related compound, has been studied for its neuroprotective effects. It can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons. This suppression is rapid and reversible, making it a potential treatment for excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Effects on Cellular Processes and Epigenetic Landscape
DMSO has been found to induce significant changes in human cellular processes and the epigenetic landscape. Its impact on transcriptomes, proteomes, and DNA methylation profiles of 3D cardiac and hepatic microtissues was significant, suggesting that DMSO is not inert and its use, especially in cryopreservation and in vitro assays, should be reconsidered (Verheijen et al., 2019).
Applications in Organic Synthesis
Dimethyl 2,5-dimethyl-2-hexenedioate, a compound closely related to dimethyl 5,5'-methylenedianthranilate, has been synthesized via highly selective tail-to-tail dimerization of methyl methacrylate. This process, mediated by an N-heterocyclic carbene catalyst, showcases the potential for organocatalytic applications in organic synthesis (Matsuoka et al., 2011).
properties
CAS RN |
31383-81-0 |
---|---|
Product Name |
Dimethyl 5,5'-methylenedianthranilate |
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)12-8-10(3-5-14(12)18)7-11-4-6-15(19)13(9-11)17(21)23-2/h3-6,8-9H,7,18-19H2,1-2H3 |
InChI Key |
XEZPSTVEIZNGRR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N |
Other CAS RN |
31383-81-0 |
Pictograms |
Irritant |
synonyms |
4,4'-methylene bis(2-carbomethoxyaniline) methylene bis(methylanthranilate) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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